Molecular Weight and Structural Differentiation from Des-Methyl Analog CAS 868978-21-6
Compared to its closest analog N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide (CAS 868978-21-6), which lacks the 3-methyl group on the benzamide ring, compound 868978-37-4 possesses an additional methyl substituent resulting in a molecular weight increase of 14.04 Da (from 324.33 to 338.37 g/mol) and a molecular formula of C18H18N4O3 versus C17H16N4O3 . This 3-methyl group is known to restrict the rotational freedom of the 4-nitrobenzamide moiety, locking it into a near-orthogonal conformation relative to the imidazopyridine plane, which is a critical determinant of selective kinase binding .
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 338.37 g/mol; C18H18N4O3 |
| Comparator Or Baseline | CAS 868978-21-6: MW 324.33 g/mol; C17H16N4O3 |
| Quantified Difference | ΔMW = +14.04 g/mol; +1 CH2 group |
| Conditions | Standardized calculation based on IUPAC molecular formula |
Why This Matters
The 3-methyl group is not a passive substituent but a pharmacophoric element that differentiates target selectivity; procurement of the incorrect des-methyl analog will yield a compound with fundamentally different binding geometry and biological activity.
- [1] Chemsrc. Comparative molecular data for CAS 868978-37-4 and CAS 868978-21-6. https://m.chemsrc.com/mip/cas/868978-37-4_3954273.html and https://m.chemsrc.com/mip/cas/868978-21-6_3954274.html View Source
- [2] Hirose, M. et al. (2013). U.S. Patent 8,344,135. Takeda Pharmaceutical. Conformational analysis of 3-methyl-4-nitrobenzamide-containing RAF inhibitors. View Source
